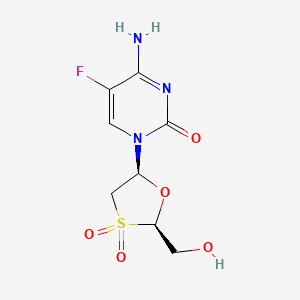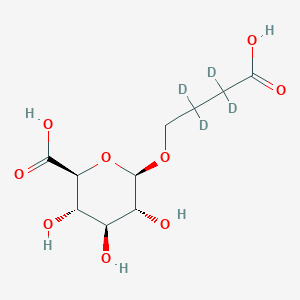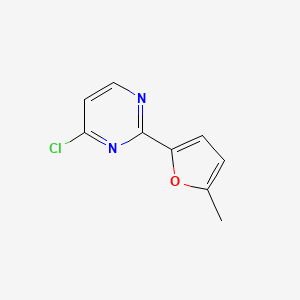
Emtricitabine Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emtricitabine Sulfone is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. This compound is characterized by the presence of a sulfone group, which is a sulfur atom bonded to two oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Sulfone typically involves the oxidation of Emtricitabine. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the sulfone group. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and detect any impurities .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and other higher oxidation state compounds.
Reduction: It can be reduced back to Emtricitabine under specific conditions using reducing agents like sodium borohydride.
Substitution: The sulfone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, dichloromethane, 0-25°C.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles like amines or thiols, organic solvents, mild heating.
Major Products Formed:
Oxidation: Higher oxidation state compounds like sulfoxides.
Reduction: Emtricitabine.
Substitution: Various substituted sulfone derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Emtricitabine Sulfone is extensively studied in various scientific fields:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Emtricitabine.
Biology: Investigated for its potential antiviral properties and its role in inhibiting viral replication.
Medicine: Explored as a potential therapeutic agent in combination with other antiviral drugs for the treatment of HIV and Hepatitis B Virus (HBV) infections.
Industry: Utilized in the pharmaceutical industry for quality control and to ensure the purity of Emtricitabine formulations
Mecanismo De Acción
Emtricitabine Sulfone, like its parent compound Emtricitabine, acts by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the transcription of viral RNA into DNA, a key step in the viral replication process. By incorporating into the growing DNA chain, this compound terminates the DNA synthesis, thereby preventing the virus from replicating. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .
Comparación Con Compuestos Similares
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and HBV infections. It differs from Emtricitabine Sulfone by the absence of a fluorine atom.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment. It has a different mechanism of action and chemical structure.
Zidovudine: An older nucleoside reverse transcriptase inhibitor with a similar mechanism but different chemical structure.
Uniqueness: this compound is unique due to its sulfone group, which imparts distinct chemical properties and potential for different chemical reactions compared to other nucleoside reverse transcriptase inhibitors. Its stability and degradation profile also make it a valuable compound for analytical studies and quality control in pharmaceutical formulations .
Propiedades
Fórmula molecular |
C8H10FN3O5S |
|---|---|
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O5S/c9-4-1-12(8(14)11-7(4)10)5-3-18(15,16)6(2-13)17-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 |
Clave InChI |
LXHJWNGFWJHQGC-NTSWFWBYSA-N |
SMILES isomérico |
C1[C@H](O[C@H](S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |
SMILES canónico |
C1C(OC(S1(=O)=O)CO)N2C=C(C(=NC2=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)






![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)

